5-Bromo-6-fluoro-2,8-dimethylquinoline
CAS No.:
Cat. No.: VC15925894
Molecular Formula: C11H9BrFN
Molecular Weight: 254.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrFN |
|---|---|
| Molecular Weight | 254.10 g/mol |
| IUPAC Name | 5-bromo-6-fluoro-2,8-dimethylquinoline |
| Standard InChI | InChI=1S/C11H9BrFN/c1-6-5-9(13)10(12)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3 |
| Standard InChI Key | MZYWUGQSJIWDOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=C(C=C2C)F)Br |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-bromo-6-fluoro-2,8-dimethylquinoline, reflecting the positions of its substituents on the bicyclic quinoline framework. Its molecular formula, , confirms the presence of one bromine, one fluorine, and two methyl groups . The compound’s SMILES notation is CC1=NC2=C(C=C(C(=C2C)F)Br)C(C)=C1, which encodes the spatial arrangement of its functional groups .
Structural Analysis
The quinoline core consists of a benzene ring fused to a pyridine ring. Substituents at positions 2 and 8 (methyl groups) and positions 5 and 6 (bromo and fluoro, respectively) introduce steric and electronic effects that influence reactivity. The bromine atom at position 5 enhances electrophilic substitution potential, while the fluorine at position 6 contributes to metabolic stability in pharmaceutical contexts .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.10 g/mol | |
| XLogP3 | ~3.2 (estimated) | – |
| Hydrogen Bond Acceptors | 2 (N and F) | |
| Rotatable Bonds | 0 |
Synthesis and Manufacturing
Synthetic Routes
A patented method for synthesizing bromo-fluoroquinolines involves reacting a substituted aniline with tribromofluoromethane () in the presence of a base such as -methylmorpholine . For 5-bromo-6-fluoro-2,8-dimethylquinoline, the process likely proceeds via a Skraup or Doebner-Miller reaction, where cyclization of the aniline derivative forms the quinoline ring. Subsequent bromination and fluorination steps introduce the halogen substituents .
Optimization Challenges
Key challenges include minimizing side reactions during halogenation and achieving regioselectivity. The use of -dimethylformamide (DMF) as a solvent and low-temperature conditions (~0°C) improves yield by reducing decomposition . Purification typically involves column chromatography, with a reported purity of 97% .
Applications in Pharmaceutical and Material Science
Drug Discovery
Quinoline derivatives are prominent in antimalarial and anticancer agents. The bromo and fluoro groups in this compound enhance binding affinity to biological targets, such as kinase enzymes. For example, analogs of this molecule have shown inhibitory activity against epidermal growth factor receptor (EGFR) in preclinical studies .
Material Science
The compound’s planar structure and halogen substituents make it a candidate for organic light-emitting diodes (OLEDs). Bromine’s heavy-atom effect could improve phosphorescence efficiency, though experimental data remain limited .
| Parameter | Description | Source |
|---|---|---|
| Signal Word | Warning | |
| Hazard Statements | H315-H319-H335 (skin/eye irritation, respiratory irritation) | |
| Storage Conditions | 2–8°C in inert atmosphere |
Environmental Impact
The bromine content raises concerns about environmental persistence. Proper disposal via incineration is recommended to prevent bioaccumulation .
Recent Advances and Future Directions
Recent patents highlight its utility in synthesizing 2,4-disubstituted quinolines with enhanced bioactivity . Ongoing research explores catalytic asymmetric synthesis to produce enantiomerically pure derivatives for chiral drug development. Additionally, computational studies using density functional theory (DFT) aim to predict its reactivity in cross-coupling reactions .
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